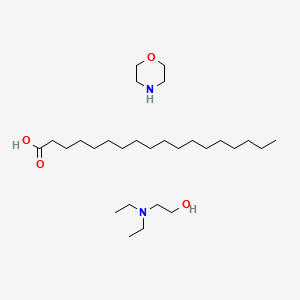

2-(Diethylamino)ethanol;morpholine;octadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

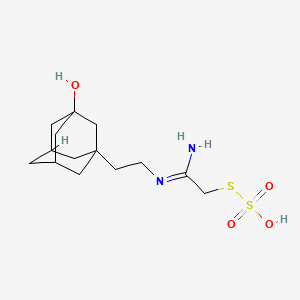

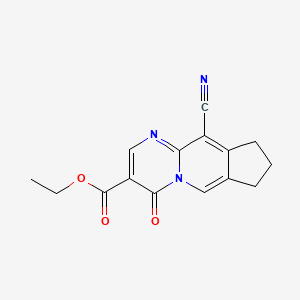

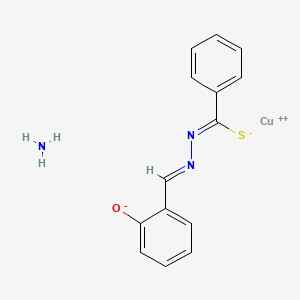

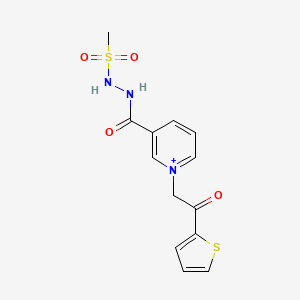

2-(Diethylamino)ethanol, morpholine, and octadecanoic acid are three distinct chemical compounds that can be combined to form a complex molecule. Each of these components has unique properties and applications. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Morpholine is a heterocyclic amine with a wide range of industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst . Octadecanoic acid is usually derived from natural fats and oils through hydrolysis or saponification .

Industrial Production Methods

Industrial production of 2-(Diethylamino)ethanol involves large-scale chemical reactors where diethylamine and ethylene oxide are reacted under high pressure and temperature . Morpholine production in industrial settings often uses continuous flow reactors to ensure consistent quality and yield . Octadecanoic acid is produced in large quantities through the hydrolysis of triglycerides in fats and oils, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form corresponding aldehydes or ketones.

Reduction: Morpholine can be reduced to form secondary amines.

Substitution: Octadecanoic acid can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used for morpholine.

Substitution: Acid chlorides and alcohols are commonly used in substitution reactions involving octadecanoic acid.

Major Products

2-(Diethylamino)ethanol: Quaternary ammonium salts.

Morpholine: Secondary amines.

Octadecanoic acid: Esters and amides.

Scientific Research Applications

2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts . Morpholine is widely used as a corrosion inhibitor and in the synthesis of pharmaceuticals . Octadecanoic acid finds applications in the production of soaps, cosmetics, and as a surfactant in various industrial processes .

Mechanism of Action

2-(Diethylamino)ethanol acts as a co-solvent in various chemical reactions, enhancing the solubility of reactants and facilitating the formation of quaternary ammonium salts . Morpholine functions as a nucleophile in substitution reactions, attacking electrophilic centers to form new chemical bonds . Octadecanoic acid acts as a surfactant, reducing surface tension and aiding in the emulsification of oils and fats .

Comparison with Similar Compounds

2-(Diethylamino)ethanol: Similar compounds include N,N-Diethylethanolamine and methyldiethanolamine.

Morpholine: Similar compounds include piperazine and pyrrolidine.

Octadecanoic acid: Similar compounds include palmitic acid and oleic acid.

Each of these compounds has unique properties that make them suitable for specific applications. For example, 2-(Diethylamino)ethanol has higher chemical stability compared to N,N-Diethylethanolamine . Morpholine is more versatile in industrial applications compared to piperazine . Octadecanoic acid has a higher melting point compared to palmitic acid, making it more suitable for certain industrial processes .

Properties

CAS No. |

70750-10-6 |

|---|---|

Molecular Formula |

C28H60N2O4 |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

2-(diethylamino)ethanol;morpholine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H15NO.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3;5H,1-4H2 |

InChI Key |

BUIGCFWRKZJBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO.C1COCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.